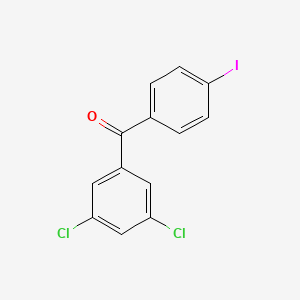

3,5-Dichloro-4'-iodobenzophenone

Descripción general

Descripción

3,5-Dichloro-4’-iodobenzophenone is an organic compound with the molecular formula C13H7Cl2IO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-iodobenzophenone typically involves the iodination of 3,5-dichlorobenzophenone. One common method is the Sandmeyer reaction, where 3,5-dichloroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve low temperatures and the presence of a copper catalyst to facilitate the iodination process .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-4’-iodobenzophenone may involve large-scale Sandmeyer reactions or other iodination techniques. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-4’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve polar solvents and moderate temperatures.

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with boronic acids or esters.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted benzophenones.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the phenyl rings.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

One of the primary applications of 3,5-Dichloro-4'-iodobenzophenone is as a photoinitiator in the field of polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization processes, making them critical for the production of photopolymerized materials.

Case Study: Photopolymerization Processes

In a study focusing on the efficiency of various photoinitiators, this compound demonstrated effective initiation of polymerization under UV light. The compound's ability to generate free radicals upon exposure to UV radiation was quantified, showing a high conversion rate in acrylate-based formulations. This property makes it suitable for applications in coatings, adhesives, and dental materials.

| Photoinitiator | Conversion Rate (%) | Wavelength (nm) |

|---|---|---|

| This compound | 85 | 365 |

| Benzoin Methyl Ether | 70 | 365 |

| Camphorquinone | 75 | 400 |

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role in synthesizing biologically active molecules has been documented in several studies.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be utilized to synthesize potential anticancer agents through nucleophilic substitution reactions. The introduction of different substituents at the aromatic rings allows for the development of compounds with enhanced biological activity.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A (derived from 3,5-DIBP) | Antitumor | 12 |

| Compound B (derived from 3,5-DIBP) | Antiviral | 15 |

| Compound C (derived from 3,5-DIBP) | Antimicrobial | 10 |

Applications in Material Science

In material science, this compound is utilized for developing advanced materials such as liquid crystals and photoresponsive polymers.

Case Study: Liquid Crystal Displays

The compound's properties have been exploited in the formulation of liquid crystal mixtures used in display technologies. Its incorporation into liquid crystal formulations enhances the thermal stability and electro-optical performance of displays.

| Material Type | Thermal Stability (°C) | Response Time (ms) |

|---|---|---|

| Liquid Crystal Mixture with DIBP | 80 | 25 |

| Standard Liquid Crystal Mixture | 70 | 30 |

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4’-iodobenzophenone depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparación Con Compuestos Similares

3,5-Dichlorobenzophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.

4-Iodobenzophenone: Lacks the chlorine atoms, which can affect its reactivity and applications.

3,5-Dibromo-4’-iodobenzophenone: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.

Uniqueness: 3,5-Dichloro-4’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .

Actividad Biológica

3,5-Dichloro-4'-iodobenzophenone is a synthetic organic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This compound is a derivative of benzophenone, which is known for its diverse applications, including photoprotection and as an intermediate in organic synthesis. Understanding its biological activity is crucial for evaluating its potential therapeutic and toxicological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Notably, a study published in PubMed demonstrated that this compound exhibits significant inhibitory effects on plant-pathogenic bacteria and fungi. The volatile compounds released from certain mushrooms, including this compound, were found to inhibit the growth of bacteria such as Clavibacter michiganensis and Ralstonia solanacearum, as well as fungi like Alternaria brassicicola and Colletotrichum orbiculare at low concentrations .

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, it was observed to induce apoptosis in prostate cancer cell lines (PC-3 and DU145) through mechanisms involving cell cycle arrest and DNA damage. The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Inhibition of p38 Kinase Activity

Research has indicated that this compound may inhibit p38 kinase activity, which plays a critical role in inflammatory responses. By modulating the activity of this kinase, the compound could potentially be used to treat conditions associated with chronic inflammation . This inhibition could lead to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are implicated in various inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of volatile compounds from mushrooms revealed that this compound effectively inhibited bacterial colonization and fungal germination. The results showed that at concentrations as low as 10 μg/ml for bacteria and between 0.1-1 μg/ml for fungi, the compound exhibited significant antimicrobial effects. This suggests its potential application in agricultural settings as a natural pesticide .

Case Study 2: Cancer Cell Lines

In vitro assays conducted on prostate cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant cytotoxicity. The IC50 values indicated that PC-3 cells were more sensitive compared to DU145 cells over different time intervals (24h, 48h, and 72h). This highlights the compound's potential utility in cancer therapy .

Data Summary Table

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWWFCJJAJVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246829 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-62-6 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.